

state-dependent allosteric inhibition PF-06649298

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: PF-06649298

Cat. No.: S539207

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Core Characteristics of PF-06649298

The table below summarizes the key biochemical and pharmacological data for **PF-06649298**.

Property	Description / Value
Common Name	PF-06649298 (also referred to as PF2 in structural studies) [1]
Target	Sodium-coupled citrate transporter (NaCT or SLC13A5) [2] [3]

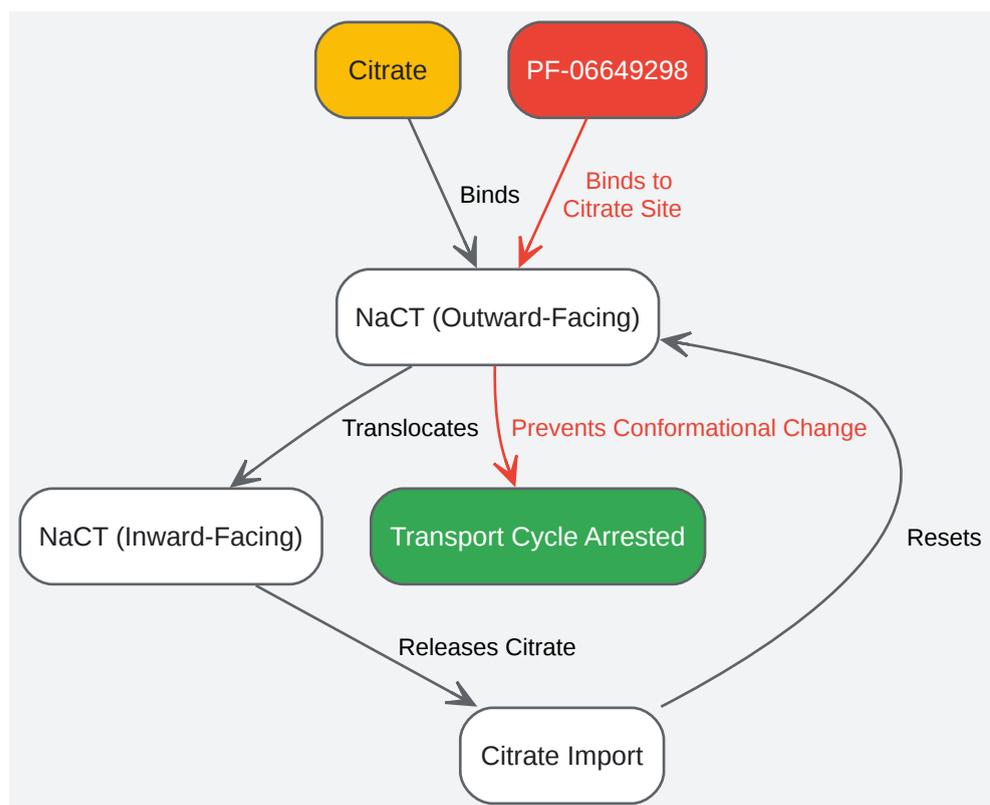
| **Reported IC₅₀ Values** | • 408 nM (citrate uptake in HEK-293 cells expressing NaCT) [3] • 16.2 μM (citrate uptake in human hepatocytes) [3] [4] • 4.5 μM (citrate uptake in mouse hepatocytes) [3] || **Selectivity** | >100 μM against related transporters NaDC1 and NaDC3, demonstrating high selectivity for NaCT [3] [4] || **Mechanism** | State-dependent, allosteric inhibitor [2] [1] || **Key Structural Insight** | Binds to the same site as citrate, arresting the transporter's conformational cycle [1] |

Mechanism of Action: State-Dependent Allosteric Inhibition

The inhibitory action of **PF-06649298** is complex and differs from simple competitive inhibition.

- **Allosteric and State-Dependent:** Initially, **PF-06649298** and its close analog PF-06761281 were characterized as **allosteric, state-dependent inhibitors** [2]. This means their inhibitory potency is not constant but is highly influenced by the conformational state of the transporter and the concentration of the native substrate, citrate [2]. Their potency increases as the ambient citrate concentration rises [2].
- **Structural Confirmation of the Binding Site:** Recent cryo-electron microscopy (cryo-EM) structures have provided a clear picture of how **PF-06649298** (referred to as PF2 in the study) works. The inhibitor binds to the **same site as citrate** on NaCT [1]. By occupying this site, it physically prevents the conformational changes necessary for the transporter's elevator-like mechanism, thereby "arresting" its transport cycle [1].
- **Substrate-like Activity:** Evidence suggests that **PF-06649298** is not just a simple binder but has low-affinity substrate activity itself, meaning it can be recognized and transported by NaCT, especially in the absence of citrate [2]. This property may contribute to its complex mechanism.

The following diagram illustrates the conceptual mechanism of how **PF-06649298** inhibits the NaCT transporter.



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*Conceptual diagram of state-dependent allosteric inhibition of NaCT by **PF-06649298**.*

Key Experimental Protocols and Data Interpretation

To evaluate NaCT inhibition and the effects of **PF-06649298**, researchers use several standard techniques. The table below outlines common protocols and important considerations for data interpretation.

Method	Protocol Summary	Key Insights & Context
	<p> In Vitro Citrate Uptake Assay Cells (e.g., HEK-293 overexpressing NaCT or primary hepatocytes) are incubated with a radiolabeled citrate (e.g., ^{14}C-citrate) with/without the inhibitor. Uptake is measured via scintillation counting [2] [4]. • Cell Model Matters: Potency (IC_{50}) can differ significantly between engineered cell lines and native environments like hepatocytes [3]. • Citrate Concentration: Inhibitory potency is dependent on the ambient citrate concentration used in the assay [2]. Electrophysiology Using patch-clamp recording on cells expressing NaCT, researchers measure sodium currents induced by citrate or inhibitor application to study transport kinetics and state-dependency [2] [1]. This technique can reveal the allosteric, state-dependent nature of the inhibitor by showing how it affects the transporter's electrical activity in different states [2]. Binding Studies Use of a radiolabeled inhibitor (e.g., ^3H-2, an analog of PF-06649298) to measure direct binding to NaCT and competition with cold citrate [4]. These experiments demonstrated that PF-06649298 binds specifically to NaCT and that citrate can compete for this binding site, confirming a competitive interaction at the substrate site [4]. Cryo-EM Structure Determination Purified NaCT protein is incubated with citrate or PF-06649298, frozen, and imaged to determine high-resolution 3D structures [1]. This method visually confirmed that the inhibitor binds the citrate site and provided the structural basis for the inhibition mechanism [1]. </p>	

Research Context and Therapeutic Rationale

- **The Target - SLC13A5 (NaCT):** This transporter is the primary means by which citrate enters liver cells (hepatocytes) [1] [5]. Citrate is a crucial metabolic intermediate that acts as a precursor and regulator for fatty acid synthesis [1]. Reducing citrate uptake through NaCT inhibition is seen as a promising strategy to lower hepatic lipid levels and improve glycemic control, making it a potential therapy for conditions like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes [1] [4].
- **Species-Specific Differences:** Be aware that human NaCT is a low-affinity, high-capacity transporter, while the rodent ortholog is a high-affinity, low-capacity transporter [5]. This fundamental

difference must be considered when interpreting data from mouse models, as it may affect the translatability of in vivo efficacy findings [5].

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References

1. Structure and inhibition mechanism of the human citrate ... [pmc.ncbi.nlm.nih.gov]
2. State-Dependent Allosteric Inhibition of the Human ... [pubmed.ncbi.nlm.nih.gov]
3. PF-06649298 | Citrate Transporter Inhibitor [medchemexpress.com]
4. Discovery and characterization of novel inhibitors of the ... [nature.com]
5. Mapping the Metabolic Niche of Citrate ... [mdpi.com]

To cite this document: Smolecule. [state-dependent allosteric inhibition PF-06649298]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b539207#state-dependent-allosteric-inhibition-pf-06649298>]

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